3-Pyridinol, 2-amino-5-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinol, 2-amino-5-iodo- is a heterocyclic organic compound with the molecular formula C5H5IN2O It is a derivative of pyridinol, characterized by the presence of an amino group at the 2-position and an iodine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 2-amino-5-iodo- can be achieved through various methods. One common approach involves the rearrangement of 3-hydroxy-2-imino-1(2H)-pyridine-sulfonic acid monohydrate to 2-amino-3-pyridinol sulfate, followed by iodination . Another method includes the use of palladium-catalyzed reactions under microwave irradiation, which has been shown to produce 2-pyridones in good-to-high yields .
Industrial Production Methods
Industrial production of 3-Pyridinol, 2-amino-5-iodo- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura cross-coupling, followed by hydrolysis and Cu-catalysis, is a common approach in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol, 2-amino-5-iodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyridinols.
Scientific Research Applications
3-Pyridinol, 2-amino-5-iodo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Pyridinol, 2-amino-5-iodo- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine: Similar in structure but lacks the iodine atom.
5-Iodo-2-pyridinol: Similar but does not have the amino group at the 2-position.
Uniqueness
3-Pyridinol, 2-amino-5-iodo- is unique due to the presence of both an amino group and an iodine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H5IN2O |
---|---|
Molecular Weight |
236.01 g/mol |
IUPAC Name |
2-amino-5-iodopyridin-3-ol |
InChI |
InChI=1S/C5H5IN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) |
InChI Key |
CDOTXSZOSMECLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.